8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Overview
Description
8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that features a triazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with bromine and nitric acid to introduce the bromo and nitro groups, followed by cyclization to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and reduce reaction times . This method is eco-friendly and avoids the use of hazardous solvents.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Cycloaddition Reactions: The triazole ring can participate in [3+2] cycloaddition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Cycloaddition Reactions: Azides and alkynes under thermal or catalytic conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromo group.
Reduction Reactions: The major product is 8-amino-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine.
Cycloaddition Reactions: Products include fused heterocyclic compounds with additional rings.
Scientific Research Applications
8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity as an inhibitor of various enzymes and receptors.
Materials Science:
Biological Studies: It is studied for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromo and nitro groups allows for diverse chemical modifications and potential biological activities that are not observed in similar compounds .
Properties
Molecular Formula |
C6H4BrN5O2 |
---|---|
Molecular Weight |
258.03 g/mol |
IUPAC Name |
8-bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C6H4BrN5O2/c7-4-1-3(12(13)14)2-11-5(4)9-6(8)10-11/h1-2H,(H2,8,10) |
InChI Key |
XMNLCRGBCGLCQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=NN2C=C1[N+](=O)[O-])N)Br |
Origin of Product |
United States |
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